N,N,O-Tris(trimethylsilyl)hydroxylamine
Overview
Description
“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a chemical compound with the molecular formula C9H27NOSi3 and a molecular weight of 249.5733 . It is also known as Tris(trimethylsilyl)hydroxylamine, O-Trimethylsiloxy-N,N-bis(trimethylsilyl)amine, and 2,2,5,5-Tetramethyl-4-(trimethylsilyl)-3-oxa-4-aza-2,5-disilahexane .
Synthesis Analysis
The synthesis of “N,N,O-Tris(trimethylsilyl)hydroxylamine” involves reaction with acid chlorides in the presence of triethylamine, which gives N,O-bis(trimethylsilyl)-hydroxamic acids by N-acylation . A related reagent, tris(trimethylsilyl)hydroxylamine, gives the same product in high yields, also by N-acylation .Molecular Structure Analysis
The molecular structure of “N,N,O-Tris(trimethylsilyl)hydroxylamine” can be viewed using Java or Javascript . It is a protected, lipophilic form of hydroxylamine that reacts with a variety of electrophiles predominantly by attack on the nitrogen nucleophilic center .Chemical Reactions Analysis
“N,N,O-Tris(trimethylsilyl)hydroxylamine” reacts with acid chlorides in the presence of triethylamine to give N,O-bis(trimethylsilyl)-hydroxamic acids by N-acylation . Hydrolysis gives the free hydroxamic acids, whereas thermal fragmentation affords isocyanates .Physical And Chemical Properties Analysis
“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a liquid at 20°C . It has a molecular weight of 249.58 g/mol . The compound has a melting point of -36°C, a boiling point of 128°C at 97 mmHg, and a flash point of 79°C . It has a specific gravity of 0.86 and a refractive index of 1.44 .Scientific Research Applications
Organic Chemistry
“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a radical-based reagent used in organic chemistry .
Application Summary
It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .
Methods of Application
Initially, (TMS)3Si radicals are generated by some initiation process. In the propagation steps, the removal of the functional group Z in the organic substrate (RZ) takes place by action of (TMS)3Si radical via a reactive intermediate or a transition state. A site-specific radical ® is generated, which then reacts with (TMS)3SiH and gives the reduced product (RH), together with “fresh” (TMS)3Si radicals to reinitiate the chain. The chain reactions terminate by radical-radical combination or disproportionation reactions .
Results or Outcomes
The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity . It has found multiple applications in organic synthesis as well as in polymers and material science .
Preparation of N-(dialkyl phosphinoyl)hydroxylamines
“N,O-Bis(trimethylsilyl)hydroxylamine” has been used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines .
Application Summary
This application involves the synthesis of N-(dialkyl phosphinoyl)hydroxylamines, which are useful intermediates in organic synthesis .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcome of this application is the successful synthesis of N-(dialkyl phosphinoyl)hydroxylamines .
Synthesis of α-branched amines
“O-(Trimethylsilyl)hydroxylamine” is formed as an intermediate during the trimethylsilyl chloride catalyzed synthesis of α-branched amines .
Application Summary
This application involves the synthesis of α-branched amines, which are important structures in many biologically active compounds .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcome of this application is the successful synthesis of α-branched amines .
Radical-Based Reagent
“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a radical-based reagent used in organic chemistry .
Application Summary
It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .
Methods of Application
Initially, (TMS)3Si radicals are generated by some initiation process. In the propagation steps, the removal of the functional group Z in the organic substrate (RZ) takes place by action of (TMS)3Si radical via a reactive intermediate or a transition state. A site-specific radical ® is generated, which then reacts with (TMS)3SiH and gives the reduced product (RH), together with “fresh” (TMS)3Si radicals to reinitiate the chain. The chain reactions terminate by radical-radical combination or disproportionation reactions .
Results or Outcomes
The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity . It has found multiple applications in organic synthesis as well as in polymers and material science .
Organosilanes as Reducing Agents
“N,N,O-Tris(trimethylsilyl)hydroxylamine” is an organosilane that can be used as a reducing agent .
Application Summary
This application involves the use of organosilanes as reducing agents in various chemical reactions .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcome of this application is the successful use of organosilanes as reducing agents in various chemical reactions .
Safety And Hazards
“N,N,O-Tris(trimethylsilyl)hydroxylamine” is considered hazardous. It is a flammable liquid and causes severe skin burns and eye damage . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . After handling, it is advised to wash face, hands, and any exposed skin thoroughly .
Future Directions
properties
IUPAC Name |
[dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFDIXZMPUWSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27NOSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334159 | |
Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,O-Tris(trimethylsilyl)hydroxylamine | |
CAS RN |
21023-20-1 | |
Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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